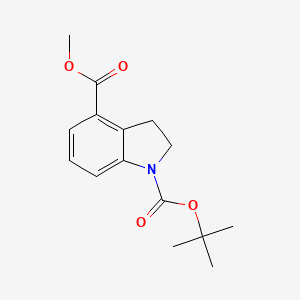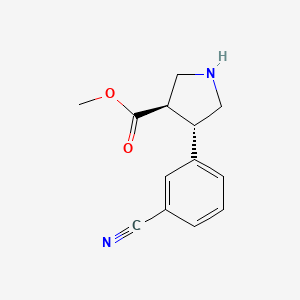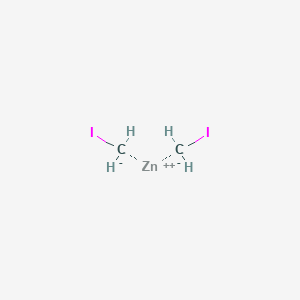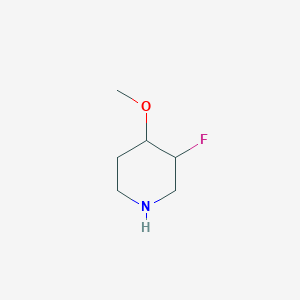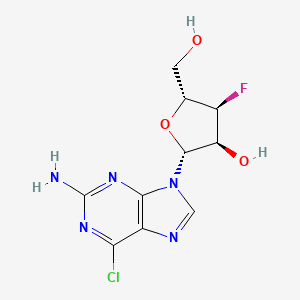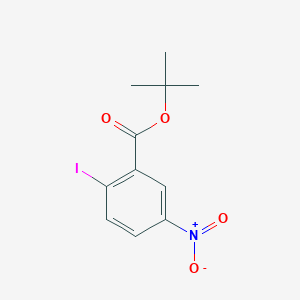
tert-Butyl 2-iodo-5-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-iodo-5-nitrobenzoate is an organic compound with the molecular formula C11H12INO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and nitro groups, and the carboxylic acid group is esterified with tert-butyl alcohol. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 2-iodo-5-nitrobenzoate can be synthesized through a multi-step process involving the iodination and nitration of benzoic acid derivatives, followed by esterification. One common method involves the following steps:
Iodination: Benzoic acid is first iodinated using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the desired position on the benzene ring.
Nitration: The iodinated benzoic acid is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Esterification: The resulting 2-iodo-5-nitrobenzoic acid is esterified with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2-iodo-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 2-azido-5-nitrobenzoate or 2-thio-5-nitrobenzoate derivatives.
Reduction: Formation of tert-butyl 2-iodo-5-aminobenzoate.
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-iodo-5-nitrobenzoate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Material Science: Used in the preparation of functionalized polymers and materials with specific electronic or optical properties.
Catalysis: Employed as a substrate in catalytic reactions to study the mechanisms and efficiency of various catalysts.
Wirkmechanismus
The mechanism of action of tert-butyl 2-iodo-5-nitrobenzoate in chemical reactions involves the reactivity of its functional groups:
Iodine Atom:
Nitro Group: Can undergo reduction to form amino derivatives, which are key intermediates in the synthesis of various bioactive compounds.
Ester Group: Provides stability and solubility to the molecule, making it easier to handle and react under various conditions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-iodo-5-nitrobenzoate can be compared with other similar compounds, such as:
tert-Butyl 2-bromo-5-nitrobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
tert-Butyl 2-iodo-4-nitrobenzoate: Similar structure but with the nitro group at a different position, affecting the electronic properties and reactivity.
tert-Butyl 2-iodo-5-aminobenzoate: The reduced form of this compound, with an amino group instead of a nitro group, leading to different applications and reactivity.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, material science, and catalysis. Its unique functional groups allow it to undergo various chemical reactions, making it a valuable building block in the development of complex molecules and materials.
Eigenschaften
Molekularformel |
C11H12INO4 |
|---|---|
Molekulargewicht |
349.12 g/mol |
IUPAC-Name |
tert-butyl 2-iodo-5-nitrobenzoate |
InChI |
InChI=1S/C11H12INO4/c1-11(2,3)17-10(14)8-6-7(13(15)16)4-5-9(8)12/h4-6H,1-3H3 |
InChI-Schlüssel |
MOLBFHCLDZZUMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-(3-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336828.png)
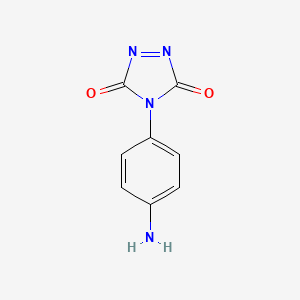

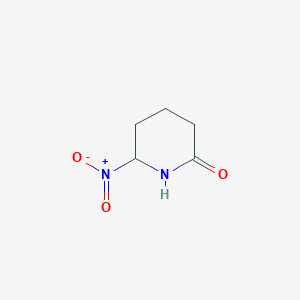
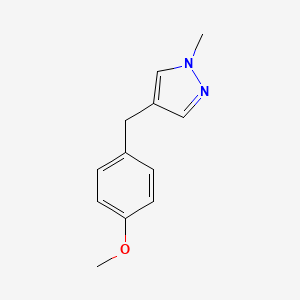
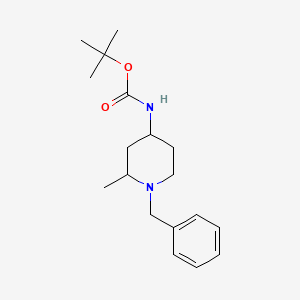
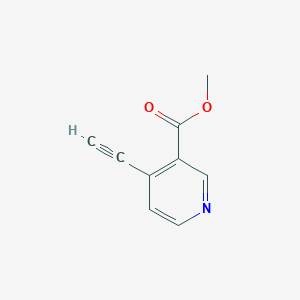
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12336882.png)
